molecular formula C9H20N2O2 B1143254 Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate CAS No. 176982-57-3

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate

Katalognummer: B1143254
CAS-Nummer: 176982-57-3
Molekulargewicht: 188.27
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate (CAS: 176982-57-3) is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a 4-aminobutan-2-yl backbone with an (S)-configuration at the second carbon. This compound is widely utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in peptide synthesis and the development of small-molecule therapeutics. The Boc group serves to protect the amine functionality during multi-step reactions, ensuring regioselectivity and stability under acidic or basic conditions . Its high purity (98%) and well-defined stereochemistry make it a valuable building block in asymmetric synthesis .

Eigenschaften

IUPAC Name

tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFFSNZHLGGAJC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation of N-Boc-D-Serine with Benzene Methanamine

A prominent method involves the condensation of N-Boc-D-serine with benzene methanamine under mixed anhydride conditions. The process begins with the activation of N-Boc-D-serine using isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid scavenger. The resulting mixed anhydride reacts with benzene methanamine in anhydrous ethyl acetate, yielding the target compound after purification via crystallization.

Key Reaction Parameters

ParameterValue/DetailSource
SolventAnhydrous ethyl acetate
Temperature0–20°C (stepwise)
CatalystN-Methylmorpholine (NMM)
Yield81.6–97% (depending on scale)

This method is favored for its high enantiomeric excess (>99% ee), attributed to the chiral integrity of N-Boc-D-serine. However, the use of benzene methanamine necessitates strict control over residual solvent levels to meet pharmaceutical safety standards.

Phase-Transfer Catalyzed Alkylation

An alternative approach employs phase-transfer catalysis (PTC) to introduce the tert-butoxycarbonyl (Boc) group. In this method, tert-butyl (4-amino-2-methylbutan-2-yl)carbamate hydrochloride undergoes alkylation with methyl sulfate in the presence of tetrabutylammonium bromide (TBAB) and potassium hydroxide. The reaction proceeds in ethyl acetate at temperatures ranging from −10°C to 20°C, with yields exceeding 90% after recrystallization.

Optimization Insights

  • Molar Ratios : A 1:0.025–0.2 ratio of substrate to TBAB maximizes reaction efficiency.

  • Temperature Control : Lower temperatures (−10°C to 0°C) minimize side reactions, such as over-alkylation.

  • Workup : Sequential washes with dilute HCl, saturated NaHCO₃, and water ensure high purity.

This method is scalable but requires careful handling of methyl sulfate, a potent alkylating agent with significant toxicity.

Stereochemical Control and Enantiodivergent Synthesis

Mitsunobu Reaction for Enantiomeric Purity

Recent advances leverage Mitsunobu reactions to achieve enantiodivergent synthesis. Starting from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one, a Mitsunobu reaction with di-tert-butyl iminodicarbonate installs the Boc-protected amine with inversion of configuration. Subsequent deprotection and oxidation yield the target compound with defined stereochemistry.

Critical Steps

  • Silyl Ether Formation : Protects the hydroxyl group during Mitsunobu conditions.

  • Oxidation : Dess–Martin periodinane selectively oxidizes intermediates without racemization.

Performance Metrics

MetricValueSource
Overall Yield10–11%
Enantiomeric Excess>98% ee

While this route offers precise stereochemical outcomes, its multi-step nature and moderate yields limit industrial applicability.

Comparative Analysis of Methodologies

Yield and Scalability

The condensation route (Section 1.1) outperforms other methods in yield (up to 97%) and scalability, making it the preferred choice for bulk production. In contrast, the Mitsunobu-based approach (Section 2.1) suits small-scale enantioselective synthesis but suffers from lower overall efficiency.

Purification and Characterization

Crystallization Techniques

Final purification typically employs hexane-induced crystallization, achieving >97% purity. Analytical data include:

Spectroscopic Properties

  • IR (neat) : 3325 cm⁻¹ (N–H stretch), 1719 cm⁻¹ (C=O).

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 3.15 (m, 2H, CH₂NH₂), 4.85 (m, 1H, CH–N).

Chromatographic Methods

Flash chromatography (hexane/ethyl acetate, 2:1) resolves diastereomeric byproducts, ensuring pharmaceutical-grade purity.

Industrial Applications and Case Studies

Lacosamide Synthesis

The compound serves as a key intermediate in lacosamide production. Patent CN102020589B details its conversion to (R)-2-(amino-Boc)-N-benzyl-3-methoxypropionamide via PTC alkylation, underscoring its role in anticonvulsant drug manufacturing.

Process Optimization in Pilot Plants

Recent pilot-scale trials demonstrate that lowering reaction temperatures from 20°C to 5°C during condensation improves yield by 8–12%, reducing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. Upon treatment with an acid, the tert-butyl group is cleaved, releasing the free amine .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate

  • Backbone: Linear 4-aminobutane chain with an (S)-stereocenter.
  • Functional Groups : Primary amine (-NH₂) at the terminal position, Boc-protected secondary amine.

Analogous Compounds

tert-Butyl 4-aminobutanoate (CAS: 50479-22-6) Backbone: 4-aminobutanoate ester. Key Difference: Replaces the carbamate group with an ester (-COO⁻), rendering it more susceptible to hydrolysis under basic conditions .

tert-Butyl N-[(2S)-2-amino-4-methylpentyl]carbamate Backbone: Branched 4-methylpentane chain.

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)

  • Backbone : Cyclopentane ring with hydroxyl and Boc-protected amine.
  • Key Difference : Rigid cyclic structure reduces conformational flexibility, impacting binding affinity in biological systems .

tert-Butyl N-[(2S)-2-azidopropyl]carbamate (CAS: 52505-57-4)

  • Backbone : Propane chain with azide (-N₃) substituent.
  • Key Difference : Azide group enables click chemistry applications, unlike the terminal amine in the target compound .

tert-Butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate (CAS: 174801-33-3)

  • Backbone : Chlorinated and hydroxylated butane chain with aromatic substituents.
  • Key Difference : Chlorine and phenylmethoxy groups increase molecular weight (405.9 g/mol) and lipophilicity (XLogP3: 4.4), favoring blood-brain barrier penetration .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility Stability
Target Compound ~200 (estimated) ~1.2 Moderate in DMSO Stable under neutral conditions
tert-Butyl 4-aminobutanoate 173.21 0.8 High in water Hydrolyzes in base
tert-Butyl N-[(2S)-2-azidopropyl]carbamate 203.27 1.5 Low in water Light-sensitive
CAS 174801-33-3 405.9 4.4 Insoluble in water Stable at RT

Data Tables

Table 1: Key Structural and Commercial Parameters

Compound CAS Number Purity (%) Supplier Price (USD/g)
This compound 176982-57-3 98 Combi-Blocks ~150
tert-Butyl 4-aminobutanoate hydrochloride 58640-01-0 98 Combi-Blocks ~120
tert-Butyl N-[(2S)-2-azidopropyl]carbamate 52505-57-4 95 Enamine Ltd ~200

Biologische Aktivität

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, also known by its CAS number 176982-57-3, is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H20N2O2. The compound features a tert-butyl group attached to a carbamate moiety, which is linked to an amino acid derivative. This structural configuration is significant as it influences the compound's interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that carbamates like this compound can exhibit various biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to interact with viral proteases, indicating potential antiviral applications.
  • Anti-inflammatory Effects : Some carbamates possess anti-inflammatory properties, which could be beneficial in treating conditions associated with inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Viral Protease Inhibition : A study highlighted the efficacy of structurally similar carbamates in inhibiting the main protease of SARS-CoV-2. The findings suggest that this compound could be explored further for its antiviral potential.
  • Metabolic Pathway Interaction : Research focusing on the interactions of carbamates with metabolic enzymes has shown that these compounds can modulate enzyme activity, potentially influencing drug metabolism and pharmacokinetics.
  • Analgesic Properties : Similar compounds have been reported to exhibit analgesic effects, making them candidates for pain management therapies.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCarbamate linked to an amino acidPotential enzyme inhibition, anti-inflammatory
(S)-tert-butyl (1-aminobutan-2-yl)carbamateSimilar structure with different amino linkageAntiviral activity against SARS-CoV-2
Tert-butyl (4-hydroxybutan-2-yl)carbamateHydroxyl group instead of oxo groupDifferent reactivity; potential anti-inflammatory
(R)-tert-butyl (4-amino butan-2-yl)carbamateEnantiomeric formVariations in pharmacodynamics

Q & A

Q. What role does this compound play in bioconjugation strategies for antibody-drug conjugates (ADCs)?

  • Methodological Answer : The Boc-protected amine enables site-specific conjugation via:
  • Click chemistry : Strain-promoted azide-alkyne cycloaddition after deprotection.
  • Enzyme-mediated coupling : Sortase A recognizes the exposed amine for ligation.
  • Stability during ADC synthesis prevents premature drug release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.